1-(1-Aminocyclopropyl)hex-5-yn-2-one
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Overview
Description
1-(1-Aminocyclopropyl)hex-5-yn-2-one is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an aminocyclopropyl group attached to a hexynone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)hex-5-yn-2-one typically involves the cyclopropanation of an appropriate alkyne precursor followed by amination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclopropyl)hex-5-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminocyclopropyl derivatives
Scientific Research Applications
1-(1-Aminocyclopropyl)hex-5-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)hex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Aminocyclopropyl)pent-4-yn-2-one
- 1-(1-Aminocyclopropyl)but-3-yn-2-one
- 1-(1-Aminocyclopropyl)prop-2-yn-2-one
Uniqueness
1-(1-Aminocyclopropyl)hex-5-yn-2-one stands out due to its longer carbon chain, which can influence its reactivity and interactions with other molecules. This structural difference can result in unique chemical and biological properties compared to its shorter-chain analogs .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)hex-5-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8(11)7-9(10)5-6-9/h1H,3-7,10H2 |
InChI Key |
WLUDHGRPBWKBMC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)CC1(CC1)N |
Origin of Product |
United States |
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